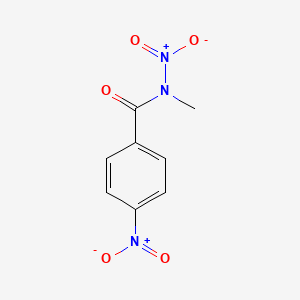
Benzamide, N-methyl-N,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-methyl-N,4-dinitro- is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with two nitro groups at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-methyl-N,4-dinitro- typically involves the nitration of N-methylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-methyl-N,4-dinitro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency of the nitration process .
Types of Reactions:
Oxidation: Benzamide, N-methyl-N,4-dinitro- can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in Benzamide, N-methyl-N,4-dinitro- can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-methyl-N,4-dinitrobenzoic acid.
Reduction: Formation of N-methyl-N,4-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, N-methyl-N,4-dinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. .
Mécanisme D'action
The mechanism of action of Benzamide, N-methyl-N,4-dinitro- involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
N-methylbenzamide: Lacks the nitro groups, making it less reactive in redox reactions.
N,N-dimethylbenzamide: Contains an additional methyl group on the nitrogen, altering its steric properties.
4-nitrobenzamide: Contains only one nitro group, affecting its reactivity and biological activity.
Uniqueness: Benzamide, N-methyl-N,4-dinitro- is unique due to the presence of two nitro groups, which significantly enhance its reactivity in chemical reactions. This makes it a valuable compound for various synthetic and research applications. Its ability to undergo multiple types of reactions and form stable complexes with biological molecules sets it apart from other similar compounds .
Propriétés
Numéro CAS |
59476-41-4 |
|---|---|
Formule moléculaire |
C8H7N3O5 |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
N-methyl-N,4-dinitrobenzamide |
InChI |
InChI=1S/C8H7N3O5/c1-9(11(15)16)8(12)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3 |
Clé InChI |
AUIHJYXYTLEALC-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


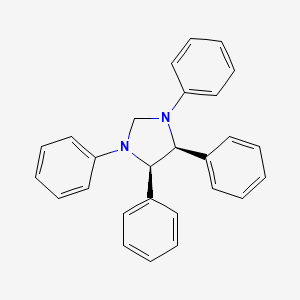
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
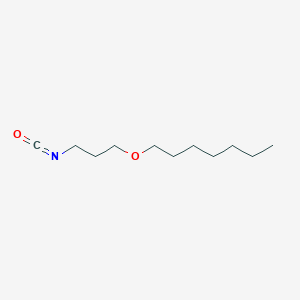
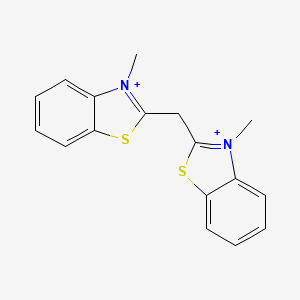
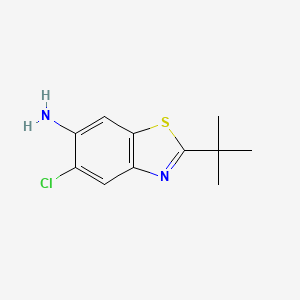
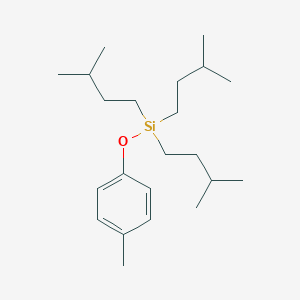
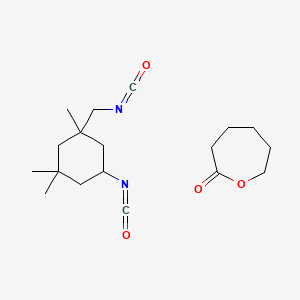
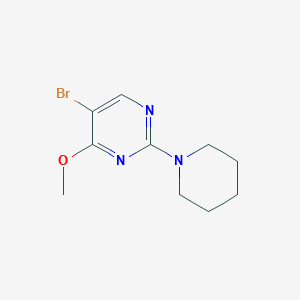
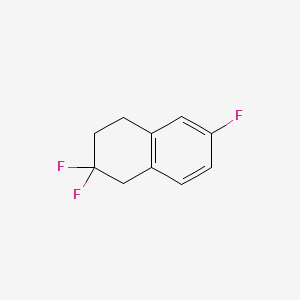
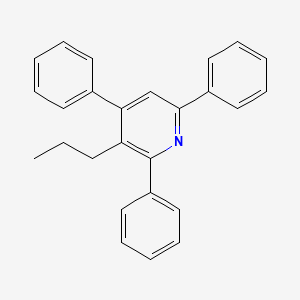
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
